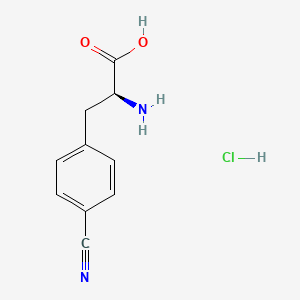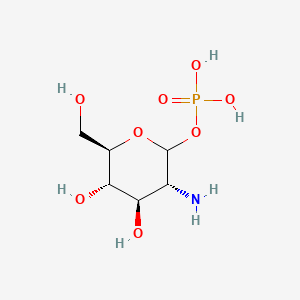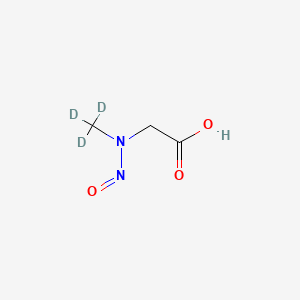![molecular formula C16H20Cl2N6 B563320 2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine CAS No. 1189450-21-2](/img/structure/B563320.png)
2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine” is a compound with the molecular formula C16H20Cl2N6 . It is also known by its CAS number 1189450-21-2 . This compound is an antitumor nucleoside pyrimido pyrimidine .
Synthesis Analysis
The synthesis of “this compound” involves the use of Piperidine and 2,4,6,8-TETRACHLOROPYRIMIDO [5,4-D]PYRIMIDINE .Molecular Structure Analysis
The molecular weight of this compound is 387.4 g/mol . The IUPAC name is 2,6-dichloro-4,8-bis (2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)pyrimido [5,4-d]pyrimidine . The InChI and SMILES strings provide a textual representation of the compound structure .Physical and Chemical Properties Analysis
This compound has a molecular weight of 387.4 g/mol . It has a XLogP3-AA value of 4.4, indicating its lipophilicity . It has no hydrogen bond donors and six hydrogen bond acceptors . The rotatable bond count is 2 . The exact mass and monoisotopic mass are 386.2381850 g/mol . The topological polar surface area is 58 Ų .Scientific Research Applications
Synthesis and Biological Activity
Pyrimidine derivatives have been recognized for their potential in synthesizing various biologically active compounds. For instance, the synthesis of pyrimido[4,5-b]quinolines from barbituric acid derivatives showcases a method to create compounds with enhanced biological activity, illustrating the versatility of pyrimidine scaffolds in drug development (Nandha Kumar et al., 2001).
Pharmacological Effects
Research on pyrimidine derivatives has revealed their wide range of pharmacological effects. Studies have documented their antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties. This comprehensive review of recent developments in pyrimidine chemistry highlights their significant anti-inflammatory effects and the structure-activity relationships that underpin these activities, suggesting avenues for the development of new anti-inflammatory agents (Rashid et al., 2021).
Medicinal and Pharmaceutical Applications
The pyranopyrimidine core has been identified as crucial for medicinal and pharmaceutical applications due to its bioavailability and broader synthetic applications. Reviews covering synthetic pathways for developing various pyrimidine derivatives emphasize their applicability in creating lead molecules for drug development, showcasing the importance of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds (Parmar et al., 2023).
Anti-Alzheimer's Agents
Pyrimidine derivatives have also been explored for their potential as anti-Alzheimer's agents. The study of their structural activity relationships and medicinal perspectives demonstrates the ongoing research into leveraging pyrimidine scaffolds for developing therapeutics aimed at neurological disorders, highlighting the possibilities for creating effective anti-Alzheimer's drugs (Das et al., 2021).
Anticancer Properties
Furthermore, pyrimidine-based compounds are extensively researched for their anticancer properties. The review of patent literature on anticancer pyrimidines in various scaffolds underscores the diversity of mechanisms through which these compounds exert their cell-killing effects, indicating their potential as future drug candidates in oncology (Kaur et al., 2014).
Mechanism of Action
Target of Action
The primary targets of 2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine are currently unknown
Mode of Action
It is known to be an antitumor nucleoside pyrimido pyrimidine , suggesting that it may interact with nucleosides or nucleotides in some way.
Biochemical Pathways
Given its classification as an antitumor nucleoside pyrimido pyrimidine , it may be involved in pathways related to DNA synthesis or repair, but this is speculative and requires further investigation.
Result of Action
Properties
IUPAC Name |
2,6-dichloro-4,8-bis(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)pyrimido[5,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N6/c17-15-20-12-11(13(21-15)23-7-3-1-4-8-23)19-16(18)22-14(12)24-9-5-2-6-10-24/h1-10H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVJQTVUJJJSRQ-KHKAULECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2=NC(=NC3=C2N=C(N=C3N4C(C(C(C(C4([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])Cl)Cl)([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661912 |
Source


|
| Record name | 2,6-Dichloro-4,8-bis[(~2~H_10_)piperidin-1-yl]pyrimido[5,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189450-21-2 |
Source


|
| Record name | 2,6-Dichloro-4,8-bis[(~2~H_10_)piperidin-1-yl]pyrimido[5,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(1-Azabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B563248.png)



![(1S,3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B563253.png)



